(3E)-3-Penten-1-ol chemical properties and structure
(3E)-3-Penten-1-ol chemical properties and structure
An In-Depth Technical Guide to (3E)-3-Penten-1-ol: Structure, Properties, and Applications
Introduction
(3E)-3-Penten-1-ol is an unsaturated five-carbon alcohol that serves as a versatile building block in modern organic synthesis. Its structure is characterized by a primary hydroxyl group and a trans-configured carbon-carbon double bond, providing two distinct reactive sites for chemical modification. This bifunctionality makes it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] This guide provides a comprehensive technical overview of (3E)-3-Penten-1-ol, covering its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in chemical and drug development.
Part 1: Molecular Structure and Stereochemistry
The fundamental identity of (3E)-3-Penten-1-ol is defined by its molecular formula, C₅H₁₀O, and a molecular weight of approximately 86.13 g/mol .[2][3] Its IUPAC name, (E)-pent-3-en-1-ol, precisely describes its structure: a five-carbon (pent-) chain with a double bond (=en) starting at carbon 3 and a primary alcohol (-1-ol) at carbon 1.[4]
The "(3E)" designation is crucial, denoting the stereochemistry of the double bond. The "E" comes from the German entgegen (opposite), indicating that the highest-priority substituents on each carbon of the double bond (the ethyl group on C-3 and the hydroxymethyl group on C-4) are on opposite sides. This trans-configuration influences the molecule's physical properties, such as its boiling point and density, and dictates the stereochemical outcome of reactions involving the alkene.
Key Structural Identifiers:
Part 2: Physicochemical Properties
The physical and chemical properties of (3E)-3-Penten-1-ol are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below. The presence of a hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility, while the five-carbon backbone gives it some nonpolar character.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | [4][6] |
| Molecular Weight | 86.13 g/mol | [2][4] |
| Boiling Point | 119°C (at 760 mmHg) | [6] |
| Density | 0.842 g/cm³ | [6] |
| Flash Point | 43.4°C | [6] |
| Vapor Pressure | 7.96 mmHg (at 25°C) | [6] |
| Water Solubility | Information not widely available, but expected to be moderate. | |
| Solubility | Slightly soluble in Chloroform and Methanol. | [6] |
| LogP (octanol/water) | 0.94 | [6] |
| Hydrogen Bond Donor | 1 | [6] |
| Hydrogen Bond Acceptor | 1 | [6] |
Part 3: Spectroscopic Characterization
Structural elucidation and purity assessment of (3E)-3-Penten-1-ol rely on standard spectroscopic techniques. The expected data from NMR, IR, and Mass Spectrometry provide a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for each unique proton environment. The hydroxyl proton (-OH) will appear as a broad singlet. The two protons of the CH₂OH group will appear as a triplet, coupled to the adjacent methylene group. The vinylic protons will appear as multiplets in the alkene region of the spectrum, with a large coupling constant (J > 12 Hz) characteristic of a trans-double bond.
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¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule, confirming its asymmetry.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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A strong, broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol.
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A peak around 1670 cm⁻¹ for the C=C stretch of the alkene.
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A strong peak around 965 cm⁻¹ for the C-H out-of-plane bend of the trans-disubstituted alkene.
-
A peak around 1050 cm⁻¹ for the C-O stretch of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 86.[4]
-
Key Fragments: Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. The most abundant peaks (top peaks) are often observed at m/z 55 and 56.[4]
Part 4: Synthesis and Reactivity
Stereoselective Synthesis
The synthesis of the (E)-isomer requires a stereoselective approach. A common and effective method is the reduction of an alkyne precursor, 3-pentyn-1-ol, using a dissolving metal reduction.
Experimental Protocol: Synthesis of (3E)-3-Penten-1-ol via Dissolving Metal Reduction
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Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.
-
Reaction Assembly: Charge the flask with liquid ammonia (approx. 100 mL for a 10 mmol scale reaction) and cool the system to -78°C using a dry ice/acetone bath.
-
Metal Dissolution: Carefully add small pieces of sodium metal (2.5 equivalents) to the stirring liquid ammonia. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.
-
Substrate Addition: Dissolve 3-pentyn-1-ol (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction and Quenching: Allow the reaction to stir at -78°C for 2-3 hours. The blue color should persist. To quench the reaction, add solid ammonium chloride powder portion-wise until the blue color disappears.
-
Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Add water to dissolve the salts, and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield pure (3E)-3-Penten-1-ol.
Causality: This method is selective for the trans-alkene because the reaction proceeds through a radical anion intermediate. The steric repulsion between the substituents in the vinyl radical intermediate favors a trans-configuration before the second electron transfer and protonation occur, locking in the (E)-geometry.
Reactivity Profile
(3E)-3-Penten-1-ol is a bifunctional molecule, with reactivity centered at the hydroxyl group and the carbon-carbon double bond.
-
Reactions at the Hydroxyl Group:
-
Oxidation: Can be oxidized to (E)-3-pentenal or (E)-3-pentenoic acid using reagents like PCC or Jones reagent, respectively.
-
Esterification: Reacts with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification) to form esters, many of which are used as fragrance compounds.[6]
-
Etherification: Can be converted to an ether via reactions like the Williamson ether synthesis.
-
-
Reactions at the Alkene:
-
Hydrogenation: Reduction of the double bond using H₂ and a catalyst (e.g., Pd/C) yields 1-pentanol.
-
Epoxidation: Reacts with peroxy acids (like m-CPBA) to form an epoxide.
-
Halogenation: Undergoes addition reactions with halogens (e.g., Br₂) across the double bond.
-
Part 5: Applications in Research and Development
(3E)-3-Penten-1-ol is primarily used as a versatile building block in organic synthesis.
-
Fine Chemicals and Fragrances: It serves as a precursor for various esters that possess grassy or fruity scents, making them valuable in the fragrance industry.[6]
-
Pharmaceutical Intermediates: The dual functionality allows for the construction of more complex molecules. It can be a starting point for synthesizing heterocyclic compounds or acyclic chains with specific stereochemistry, which are common motifs in pharmaceutical agents.[8]
-
Natural Products Synthesis: As a simple C5 unit, it can be incorporated into the synthesis of more complex natural products.
Part 6: Safety, Handling, and Storage
Proper handling and storage are critical due to the chemical's hazardous properties. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[4]
| Hazard Class | GHS Statement |
| Flammability | H226: Flammable liquid and vapor |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Inhalation Toxicity | H332: Harmful if inhaled |
| Respiratory Irritation | H335: May cause respiratory irritation |
| Source: PubChem[4] |
Handling:
-
Work in a well-ventilated area or a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[9][10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]
-
For long-term stability and to maintain product quality, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Incompatible materials include strong oxidizing agents, strong acids, and bases.[9]
Conclusion
(3E)-3-Penten-1-ol is a valuable C5 synthon whose utility is derived from its two distinct functional groups: a primary alcohol and a trans-alkene. Its well-defined stereochemistry and predictable reactivity make it an important intermediate for chemists in academic and industrial research. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
LookChem. 3-Penten-1-ol, (3E)-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 510370, 3-Penten-1-ol, (3E)-. [Link]
-
National Institute of Standards and Technology. 3-Penten-1-ol, (E)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
U.S. Environmental Protection Agency. Substance Details for 3-Penten-1-ol, (3E)-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69814, 3-Penten-1-ol. [Link]
-
National Institute of Standards and Technology. 3-Penten-1-ol, (E)-. In NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. 3-Penten-1-ol. In NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5362800, 3-Penten-1-ol, 3-methyl-. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (E)-3-Penten-1-yne in Modern Organic Synthesis. [Link]
Sources
- 1. 3-penten-1-ol suppliers UK [ukchemicalsuppliers.co.uk]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 3-Penten-1-ol | C5H10O | CID 69814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Penten-1-ol, (3E)- | C5H10O | CID 510370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Penten-1-ol, (E)- [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. 3-Penten-1-ol, (E)- [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.ca [fishersci.ca]
- 10. echemi.com [echemi.com]
